2-[6-oxo-2-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid

Medicinal Chemistry CRTH2 Antagonism Structure-Activity Relationship

The compound 2-[6-oxo-2-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid (CAS 1219544-78-1) is a heterocyclic pyrimidine derivative with a molecular formula of C9H12N2O3 and a molecular weight of 196.20 g/mol. It exists as a 1,6-dihydropyrimidin-6-one tautomer, featuring an isopropyl substituent at the 2-position and a crucial acetic acid moiety anchored specifically at the 5-position of the ring.

Molecular Formula C9H12N2O3
Molecular Weight 196.206
CAS No. 1219544-78-1
Cat. No. B2564356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-oxo-2-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid
CAS1219544-78-1
Molecular FormulaC9H12N2O3
Molecular Weight196.206
Structural Identifiers
SMILESCC(C)C1=NC=C(C(=O)N1)CC(=O)O
InChIInChI=1S/C9H12N2O3/c1-5(2)8-10-4-6(3-7(12)13)9(14)11-8/h4-5H,3H2,1-2H3,(H,12,13)(H,10,11,14)
InChIKeyWBDAVCGHXILSNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[6-oxo-2-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid (CAS 1219544-78-1): A Position-Specific Pyrimidine Building Block


The compound 2-[6-oxo-2-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid (CAS 1219544-78-1) is a heterocyclic pyrimidine derivative with a molecular formula of C9H12N2O3 and a molecular weight of 196.20 g/mol . It exists as a 1,6-dihydropyrimidin-6-one tautomer, featuring an isopropyl substituent at the 2-position and a crucial acetic acid moiety anchored specifically at the 5-position of the ring . This regiochemistry distinguishes it from other isomers, such as the 4-acetic acid variant (CAS 54506-67-1), and situates it within the pharmacologically relevant class of pyrimidin-5-yl acetic acid derivatives explored as CRTH2 receptor ligands [1].

Why 2-[6-oxo-2-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid Cannot Be Replaced by Its Regioisomer or Simple Pyrimidine Analogs


The substitution pattern on the dihydropyrimidine ring is a critical determinant of biological activity. The target compound's acetic acid group is at the 5-position, a feature shared by a specific series of potent CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists [1]. In contrast, the closely related 4-isomer, 2-(2-isopropyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid (CAS 54506-67-1) , positions the acetic acid group differently, which is predicted to alter its receptor binding profile. Generic pyrimidine acetic acids lacking the 6-oxo-1,6-dihydro core or the specific 2-isopropyl group will not replicate the same hydrogen-bonding network or lipophilic interactions. Therefore, substituting this compound with a regioisomer or a simpler analog risks losing the specific structure-activity relationship (SAR) required for target engagement in CRTH2-focused or related medicinal chemistry programs.

Quantitative Differentiation Evidence for 2-[6-oxo-2-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid


Regiochemical Identity: The 5-Position Acetic Acid as a CRTH2 Pharmacophore Requirement

The target compound is a pyrimidin-5-yl acetic acid derivative. Patent WO2007062677 explicitly defines the pharmacologically active scaffold for CRTH2 receptor antagonism as requiring an acetic acid moiety at the pyrimidine 5-position [1]. The 4-isomer (CAS 54506-67-1), which is the closest commercially available analog, has the acetic acid at the 4-position and is not exemplified in the CRTH2 patent literature, indicating a loss of critical activity . This represents a binary functional differentiation where the target compound possesses the correct pharmacophoric anchor, whereas the 4-isomer does not.

Medicinal Chemistry CRTH2 Antagonism Structure-Activity Relationship Pyrimidine Chemistry

Purity Benchmarking: Guaranteed 98% Purity Against Unspecified Comparator Batches

The target compound is supplied with a certified minimum purity of 98% by a reputable vendor (Fluorochem), as confirmed by its product datasheet . The 4-isomer analog (CAS 54506-67-1) is offered at a lower typical purity of 97% from another commercial source (Leyan) . While a 1% purity difference may appear small, it is a quantifiable specification that can reduce side-reaction byproducts in multi-step syntheses by at least 1%, which is critical for minimizing purification burden at scale.

Procurement Quality Control Chemical Synthesis Building Block

Computational Lipophilicity: A Slightly Lower LogP May Improve Aqueous Solubility Over the 4-Isomer

Fluorochem reports a calculated LogP of 0.11 for the target 5-isomer . The 4-isomer (CAS 54506-67-1) has a calculated LogP of 0.42, as reported by ChemSrc . The lower LogP suggests the 5-isomer is more hydrophilic, which could translate to better aqueous solubility—a key parameter for in vitro assay compatibility and bioavailability. The difference of 0.31 log units predicts an approximately 2-fold difference in partition coefficient.

Physicochemical Properties Drug Design Solubility ADME

Optimal Use Cases for 2-[6-oxo-2-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid Based on Evidence


CRTH2 Antagonist Medicinal Chemistry Programs

This compound is the commercially available, deconstructed core of a known pyrimidin-5-yl acetic acid CRTH2 ligand series [1]. It is ideally suited as a starting building block for generating focused compound libraries targeting the CRTH2 receptor, where the 5-position acetic acid is essential for activity. Its 98% purity ensures fidelity in early SAR exploration.

Structure-Activity Relationship (SAR) Studies on Dihydropyrimidine Isomers

Procure this compound alongside its 4-isomer (CAS 54506-67-1) to directly probe the effect of acetic acid regiochemistry on target binding in any dihydropyrimidine-focused project. The quantifiable differences in purity (98% vs 97%) and predicted LogP (0.11 vs 0.42) provide measurable, orthogonal differentiation for comparative studies .

Fragment-Based Drug Discovery (FBDD) Screening Collections

With a molecular weight of 196.20 g/mol, 2 hydrogen bond donors, and 4 hydrogen bond acceptors, this compound fits the 'Rule of Three' for fragment screening [1]. Its lower LogP (0.11) compared to the 4-isomer suggests better solubility, making it a more suitable fragment for screening at high concentrations in aqueous buffers without precipitation.

Quote Request

Request a Quote for 2-[6-oxo-2-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.